Nifurtimox-d4
Description
Contextualization of Nifurtimox (B1683997) as a Probe in Biochemical and Medicinal Chemistry Studies
Nifurtimox itself has been a subject of extensive research, not just for its therapeutic effects but also as a probe to understand complex biological processes. chemicalbook.com Its mechanism of action, which is still not fully elucidated, is believed to involve the generation of cytotoxic metabolites and reactive oxygen species within the target parasite, Trypanosoma cruzi. drugbank.comclinicaltrialsarena.comwikipedia.org This process involves the drug being activated by parasitic nitroreductases, enzymes that are largely absent in mammals, providing a basis for its selective toxicity. researchgate.net
The study of nifurtimox's interaction with these enzymes and its subsequent effects on parasite DNA and cellular integrity provides a model for understanding redox cycling and oxidative stress mechanisms. wikipedia.orgmdpi.com Researchers use nifurtimox to investigate the intricacies of parasite metabolism and identify potential vulnerabilities that can be exploited for new drug development. nih.govbeilstein-journals.org Furthermore, its activity against certain cancer cells under hypoxic conditions has opened new avenues for its use as a probe in oncology research, specifically to study tumor metabolism and the effects of oxygen deprivation. caymanchem.comchemicalbook.com
Significance of Deuteration (d4) in Nifurtimox Research Methodologies
The introduction of deuterium (B1214612) atoms into the nifurtimox structure to create Nifurtimox-d4 provides significant advantages for specific research applications. Deuterium, containing a proton and a neutron, is twice as heavy as hydrogen (protium). wikipedia.org This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. dovepress.com While not altering the fundamental chemical shape or biological targets of the molecule, this stronger bond is the basis for its utility in modern research methodologies. tandfonline.com
Isotopic labeling is a powerful technique used to trace the journey of a molecule through a biological system. wikipedia.orggeneralmetabolics.com By "labeling" a drug like nifurtimox with heavier isotopes, scientists can track its absorption, distribution, metabolism, and excretion (ADME) with high precision. nih.govfrontiersin.org Historical studies with radiolabeled nifurtimox have shown that the drug is extensively metabolized, with very little excreted in its original form. acs.org
Using a stable, non-radioactive isotope like deuterium in this compound allows for detailed metabolic profiling using techniques like mass spectrometry. wikipedia.org As the body metabolizes this compound, the resulting metabolites will retain the deuterium label, making them easily distinguishable from endogenous molecules. This enables researchers to identify and quantify the various metabolic products, providing a clear picture of the biotransformation pathways of nifurtimox. tandfonline.com This information is crucial for understanding how the drug is processed and cleared from the body.
The stronger C-D bond in this compound requires more energy to break than a C-H bond. dovepress.com If the cleavage of a C-H bond is a rate-determining step in the metabolism of nifurtimox, then substituting it with deuterium will slow down that metabolic reaction. informaticsjournals.co.innih.gov This phenomenon is known as the Deuterium Kinetic Isotope Effect (DKIE). tandfonline.com
Medicinal chemists can exploit the DKIE to investigate the metabolic stability of a drug. nih.govresearchgate.net By comparing the metabolic rate of nifurtimox with that of this compound, researchers can determine if the deuterated positions are sites of significant metabolic activity. acs.org A significant slowing of metabolism (a high DKIE value) would indicate that the deuterated sites are indeed involved in a key metabolic pathway, likely mediated by enzymes such as the Cytochrome P450 (CYP450) family. tandfonline.com This knowledge can be used to design new drug analogues with improved pharmacokinetic profiles, potentially leading to a longer half-life. wikipedia.org
Perhaps the most common and critical application of this compound is its use as an internal standard in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). caymanchem.comresearchgate.net When measuring the concentration of nifurtimox in biological samples like plasma or tissue, a known amount of this compound is added to the sample before processing. kcasbio.com
Because this compound is chemically almost identical to nifurtimox, it behaves similarly during the extraction, separation, and ionization processes. kcasbio.com However, due to its higher mass, the mass spectrometer can easily distinguish it from the non-deuterated drug. wikipedia.org Any sample loss or variation during the analytical procedure will affect both the drug and the internal standard equally. By comparing the detector response of nifurtimox to that of the known quantity of this compound, analysts can accurately and precisely quantify the amount of nifurtimox in the original sample, correcting for any experimental variability. science.gov This stable isotope dilution method is considered the gold standard for quantitative bioanalysis. kcasbio.com
Application in Kinetic Isotope Effect Investigations
Scope and Research Trajectories for this compound Focused Investigations
The primary role of this compound remains firmly in the domain of analytical chemistry as a superior internal standard for pharmacokinetic and bioequivalence studies of nifurtimox. caymanchem.comresearchgate.net Future research will continue to rely on this application for accurate drug quantification in various biological matrices.
Beyond this, there is potential for more in-depth investigations utilizing this compound. Detailed metabolic flux analysis could further clarify the complex biotransformation of nifurtimox, potentially identifying previously unknown metabolites and pathways. frontiersin.org While the development of deuterated drugs for therapeutic benefit has gained traction, the focus for this compound itself is less on creating a new therapeutic entity and more on facilitating the research and development of its non-deuterated parent compound and related derivatives. tandfonline.com As research into the anticancer properties of nifurtimox expands, this compound will be an essential tool for the precise pharmacokinetic modeling required in these preclinical and clinical investigations. researchgate.net
Data Tables
Table 1: Chemical Properties of Nifurtimox and this compound
| Property | Nifurtimox | This compound |
| Chemical Formula | C₁₀H₁₃N₃O₅S | C₁₀H₉D₄N₃O₅S |
| Molar Mass | 287.29 g/mol wikipedia.org | ~291.32 g/mol axios-research.com |
| Formal Name | (E)-3-methyl-4-(((5-nitrofuran-2-yl)methylene)amino)thiomorpholine 1,1-dioxide | (E)-3-methyl-4-(((5-nitrofuran-2-yl)methylene)amino)thiomorpholine 1,1-dioxide-2,2,6,6-d₄ caymanchem.com |
| CAS Number | 23256-30-6 | 23256-30-6 (unlabeled) |
Properties
Molecular Formula |
C₁₀H₉D₄N₃O₅S |
|---|---|
Molecular Weight |
291.32 |
Synonyms |
3-Methyl-N-[(5-nitro-2-furanyl)methylene]-4-thiomorpholinamine-d4 1,1-Dioxide; 4-(5-Nitrofurfurylideneamino)-3-methylthiomorpholine-d4 1,1-Dioxide; BAY 2502-d4; Bayer 2502-d4; Lampit-d4; (+/-)-Nifurtimox-d4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Isotopic Labeling Strategies for Nifurtimox D4
Stereoselective and Regioselective Deuterium (B1214612) Incorporation Pathways
The synthesis of Nifurtimox-d4, with the formal name (E)-3-methyl-4-(((5-nitrofuran-2-yl)methylene)amino)thiomorpholine 1,1-dioxide-2,2,6,6-d4, necessitates a synthetic route that allows for the precise and high-yielding incorporation of deuterium at the C2 and C6 positions of the thiomorpholine (B91149) ring. caymanchem.com While specific proprietary methods for the synthesis of this compound are not extensively published in peer-reviewed literature, general principles of deuteration chemistry can be applied to propose plausible synthetic pathways.
A common strategy for regioselective deuteration involves the use of deuterated building blocks or the exchange of protons for deuterons on a pre-existing scaffold under specific conditions. For the synthesis of this compound, a plausible approach would involve the deuteration of a suitable thiomorpholine precursor. One potential pathway is the reduction of a cyclic imine or related precursor with a deuterium source, such as sodium borodeuteride (NaBD4), or through catalytic deuteration using deuterium gas (D2) and a metal catalyst.
Stereoselectivity is a key consideration in the synthesis of Nifurtimox (B1683997), which possesses a chiral center at the C3 position bearing a methyl group. nih.gov However, the deuteration at C2 and C6 does not directly impact this stereocenter. A study on the enantiomers of Nifurtimox indicated no significant stereoselective differences in their activity or pharmacokinetic properties. nih.gov The primary focus for this compound synthesis remains the regioselective incorporation of deuterium.
Precursor Design and Chemical Reaction Optimization for this compound Synthesis
The design of a suitable precursor is paramount for an efficient synthesis of this compound. A logical precursor would be a thiomorpholine derivative that can be selectively deuterated at the desired positions before or after the introduction of the nitrofuran moiety.
A potential synthetic strategy could start with a deuterated version of a key intermediate. For instance, the synthesis could involve the reaction of a deuterated diepoxide with a suitable amine to form the deuterated thiomorpholine ring. Subsequent oxidation of the sulfide (B99878) to a sulfone and reaction with 5-nitrofurfural would yield the final product.
The optimization of chemical reactions is crucial to maximize the yield and isotopic purity of this compound. whiterose.ac.ukbeilstein-journals.org This involves a systematic approach to refining reaction conditions. Key parameters for optimization would include:
Choice of Deuterating Agent: The selection of an appropriate deuterium source (e.g., D2O, NaBD4, D2 gas) is critical for achieving high levels of deuterium incorporation.
Catalyst Selection: For catalytic deuteration, the choice of catalyst (e.g., Palladium on carbon, Platinum oxide) can significantly influence the efficiency and regioselectivity of the reaction. nih.gov
Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled to ensure complete deuteration while minimizing side reactions or degradation of the starting material and product.
Solvent System: The choice of solvent can affect the solubility of reactants and the course of the reaction.
Modern approaches to reaction optimization often employ Design of Experiments (DoE) methodologies to systematically explore the effects of multiple variables simultaneously, leading to a more efficient identification of optimal conditions. whiterose.ac.uk
Spectroscopic and Chromatographic Techniques for Structural Confirmation and Deuteration Purity Assessment
Following synthesis, rigorous analytical techniques are required to confirm the chemical structure and assess the isotopic purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization
¹H NMR and ¹³C NMR spectroscopy are indispensable tools for confirming the successful and regioselective incorporation of deuterium. mdpi.com In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the C2 and C6 positions of the thiomorpholine ring would be absent or significantly diminished. The remaining signals for the methyl group, the methine proton at C3, and the nitrofuran moiety would remain, confirming the rest of the structure is intact.
²H (Deuterium) NMR spectroscopy can be used to directly observe the deuterium signals, providing definitive proof of their presence and location within the molecule.
A comparison of the key expected NMR shifts is presented in the table below.
| Nucleus | Expected Chemical Shift (δ) in Nifurtimox | Expected Observation in this compound |
| ¹H at C2 & C6 | Present | Absent or greatly reduced |
| ¹H at C3 | Present | Present |
| ¹H (methyl) | Present | Present |
| ¹H (nitrofuran) | Present | Present |
| ²H at C2 & C6 | Absent | Present |
This table presents expected observations. Actual chemical shifts would need to be determined experimentally.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Verification
High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the molecular weight and isotopic purity of this compound. acs.orgnih.gov The mass spectrum of this compound will show a molecular ion peak that is four mass units higher than that of unlabeled Nifurtimox, corresponding to the incorporation of four deuterium atoms.
The isotopic distribution pattern in the mass spectrum provides a quantitative measure of deuteration purity. For this compound, the desired product has a molecular formula of C₁₀H₉D₄N₃O₅S. caymanchem.com The analysis would aim to confirm a high percentage of the d4 species, with minimal presence of d0, d1, d2, or d3 species. Commercial standards of this compound are often available with a deuterated form purity of ≥99%. caymanchem.com
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Nifurtimox | C₁₀H₁₃N₃O₅S | 287.0625 |
| This compound | C₁₀H₉D₄N₃O₅S | 291.0877 |
Monoisotopic masses are calculated based on the most abundant isotopes.
Scale-Up Considerations for this compound Production in Research Settings
The production of this compound for research purposes typically involves small-scale synthesis, often in the milligram to gram range. Scaling up the synthesis from a laboratory setting requires careful consideration of several factors to maintain yield, purity, and safety.
Key considerations for scale-up include:
Heat Transfer: Reactions that are easily managed in small flasks can become exothermic and difficult to control on a larger scale. The reaction vessel and cooling systems must be adequate to manage any heat generated.
Mass Transfer and Mixing: Efficient mixing becomes more challenging in larger reaction volumes, which can affect reaction rates and lead to the formation of impurities.
Reagent Addition: The rate of addition of reagents may need to be carefully controlled in a scaled-up process to maintain optimal reaction conditions.
Purification: Chromatographic purification methods that are suitable for small quantities may become impractical for larger amounts. Alternative purification techniques such as crystallization may need to be developed and optimized.
While the demand for this compound is primarily for its use as an analytical standard, and therefore large-scale production is not typically required, careful planning is still necessary to ensure a consistent and reliable supply for research needs.
Molecular and Cellular Mechanism Investigations of Nifurtimox D4
Elucidation of Bioreductive Activation Pathways for Nifurtimox-d4
The activation of nifurtimox (B1683997) is a critical prerequisite for its therapeutic effect. This process is initiated by the reduction of its nitro group, a reaction catalyzed by specific enzymes within the parasite. patsnap.comnih.gov
Identification and Characterization of Parasitic Nitroreductases (e.g., Type I Nitroreductase)
The primary enzyme responsible for the bioactivation of nifurtimox in trypanosomes is a type I nitroreductase (NTR). nih.govnih.gov These enzymes are bacterial-like, NADH-dependent, and are distinguished by their insensitivity to oxygen. plos.orgnih.gov Studies have demonstrated that the overexpression of type I NTR in Trypanosoma brucei leads to hypersensitivity to nifurtimox, while reduced levels of the enzyme confer resistance. nih.govnih.gov This directly implicates type I NTR as a key determinant of the drug's efficacy. drugs.com While other enzymes such as cytochrome P450 reductase have been proposed to metabolize nifurtimox, experimental evidence has shown that only the type I nitroreductase significantly alters the parasite's susceptibility to the drug. nih.govnih.gov
The activation process is not limited to a single type of nitroreductase. The mechanism of action can also involve type II (oxygen-sensitive) nitroreductases, which contribute to the production of reactive oxygen species. drugs.com However, the pathway mediated by type I NTR is considered a central component of nifurtimox's trypanocidal action, leading to the generation of stable cytotoxic metabolites. nih.govnih.gov
Role of Oxygen Sensitivity in this compound Activation
A crucial characteristic of the activation pathway mediated by parasitic type I nitroreductases is its insensitivity to oxygen. nih.govnih.govresearchgate.net This means that the reduction of the nifurtimox molecule by this enzyme proceeds efficiently under both aerobic and anaerobic conditions. This is in contrast to the action of type II nitroreductases, which are oxygen-sensitive. In the presence of oxygen, the nitro anion radical produced by type II nitroreductases can transfer an electron to molecular oxygen, regenerating the parent compound and producing a superoxide (B77818) radical. nih.gov The oxygen-insensitive nature of type I NTR allows for the complete reduction of the nitro group and subsequent molecular rearrangements to form downstream cytotoxic products, a process that is not hindered by the cellular oxygen concentration. nih.gov
Formation and Characterization of Reactive Intermediates Generated from this compound
The bioreductive activation of nifurtimox gives rise to a cascade of highly reactive molecules that are ultimately responsible for its cytotoxic effects. patsnap.comveeprho.com
Nitro Anion Radical Generation and Detection
The initial step in the activation of nifurtimox by nitroreductases is the one-electron reduction of its 5-nitrofuran ring, which results in the formation of a nitro anion radical. elsevier.eswikipedia.orgncats.io This highly reactive intermediate is a key precursor to the subsequent generation of other damaging species. researchgate.net The formation of this radical has been proposed as the foundational event in the drug's mechanism of action. wikipedia.orgncats.io Under the action of oxygen-sensitive type II nitroreductases, this radical can enter a futile cycle in the presence of oxygen, leading to the production of superoxide anions. nih.gov
Production of Reactive Oxygen Species (ROS) and Nitrenium Cations
The generation of reactive oxygen species (ROS) is a significant consequence of nifurtimox metabolism, particularly through the action of type II nitroreductases. patsnap.comveeprho.com The nitro anion radical can react with molecular oxygen to produce superoxide anions, which can then lead to the formation of other ROS like hydrogen peroxide. wikipedia.orgnih.gov This induction of oxidative stress overwhelms the parasite's antioxidant defenses, causing widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. patsnap.comncats.io
Further reduction of the nitro group, a process that can occur following the initial formation of the nitro anion radical, can lead to the generation of a hydroxylamine (B1172632) derivative. This intermediate can then be processed further to form highly reactive nitrenium cations, which are known to cause DNA damage. nih.gov
Formation of Stable Cytotoxic Metabolites (e.g., Unsaturated Open-Chain Nitriles)
A key finding in the study of nifurtimox's mechanism is the discovery that its activation by type I nitroreductases leads to the formation of a stable and highly cytotoxic unsaturated open-chain nitrile. nih.govnih.gov This metabolite is produced through the reductive fragmentation of the furan (B31954) ring, a process that is insensitive to oxygen. nih.govplos.org Unlike the transient and highly reactive radicals, this nitrile derivative is a stable molecule that has been shown to inhibit the growth of both parasitic and mammalian cells at similar concentrations. nih.govnih.gov This suggests that the selectivity of nifurtimox for the parasite is due to the specific expression of the type I nitroreductase required for its formation. nih.govnih.gov The identification of this unsaturated open-chain nitrile provides an alternative and complementary mechanism of action to the theory of oxidative stress. nih.gov
Table of Research Findings on Nifurtimox Activation and Intermediates
| Aspect of Mechanism | Key Findings | Primary Enzyme Involved | Oxygen Dependence | Resulting Products | References |
|---|---|---|---|---|---|
| Bioreductive Activation | Nifurtimox is a prodrug requiring enzymatic reduction of its nitro group. | Type I and Type II Nitroreductases | Type I is oxygen-insensitive; Type II is oxygen-sensitive. | Reactive intermediates and stable metabolites. | nih.govpatsnap.comdrugs.com |
| Nitroreductase Role | Overexpression of Type I NTR increases parasite sensitivity to nifurtimox. | Type I Nitroreductase | Insensitive | Unsaturated open-chain nitrile. | nih.govnih.govnih.gov |
| Radical Formation | One-electron reduction forms a nitro anion radical. | Type I and Type II Nitroreductases | Dependent on the enzyme type. | Nitro anion radical. | elsevier.eswikipedia.orgncats.io |
| ROS Production | The nitro anion radical can react with oxygen to form superoxide. | Type II Nitroreductase | Sensitive | Superoxide, Hydrogen Peroxide. | patsnap.comwikipedia.orgnih.gov |
| Stable Metabolite | Reduction by Type I NTR leads to a cytotoxic open-chain nitrile. | Type I Nitroreductase | Insensitive | Unsaturated open-chain nitrile. | nih.govnih.govplos.org |
This compound Mediated Macromolecular Damage and Repair Responses
The trypanocidal action of Nifurtimox stems from the ability of its metabolites to inflict widespread damage on parasitic macromolecules. patsnap.comnih.gov This damage overwhelms the parasite's less robust antioxidant and repair systems. patsnap.com
Nifurtimox's activation generates reactive species that are highly damaging to DNA. patsnap.com The two-electron reduction pathway produces an unsaturated open-chain nitrile metabolite. nih.gov This electrophilic species can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts. nih.gov The formation of such adducts can distort the DNA helix, interfering with replication and transcription, and can lead to mutations if not repaired. The bioactivation of other aromatic compounds, like 2-amino-9H-pyrido[2,3-b]indole (AαC), similarly proceeds through metabolic activation to form reactive intermediates that produce DNA adducts. nih.gov
Furthermore, the one-electron reduction pathway for Nifurtimox generates a nitro anion radical. In the presence of oxygen, this radical participates in futile cycling, producing reactive oxygen species (ROS) like superoxide anions. nih.gov These ROS can cause oxidative damage to DNA bases (e.g., forming 8-oxo-guanine) and induce single- and double-strand breaks. patsnap.com Research has shown that Nifurtimox specifically induces the formation of 53BP1 foci, which are markers for DNA double-stranded breaks. researchgate.net
Table 2: Nifurtimox-Mediated DNA Damage
| Reactive Species | Mechanism of Formation | Type of DNA Damage |
| Unsaturated open-chain nitrile | Two-electron reduction by Type I NTRs nih.gov | Covalent DNA adducts nih.gov |
| Nitro anion radical / ROS | One-electron reduction by Type II NTRs and futile cycling nih.gov | Oxidative base damage, single-strand breaks, double-strand breaks patsnap.comresearchgate.net |
The ROS generated during the futile cycling of Nifurtimox activation are indiscriminate and also attack other vital cellular components, including proteins and lipids. patsnap.com Oxidative stress leads to the carbonylation of proteins and peroxidation of lipids, compromising their structure and function. This can inactivate critical enzymes and disrupt membrane integrity. patsnap.com
Specifically, Nifurtimox has been shown to affect the integrity of lipids in Trypanosoma cruzi. Studies have revealed that parasites grown in the presence of Nifurtimox exhibit increased levels of unsaturated fatty acids. nih.gov This alteration in lipid composition could adversely affect membrane fluidity and function, contributing to the parasite's death. cgiar.org The damage to proteins can be equally devastating, as it can inactivate enzymes crucial for the parasite's redox balance, such as trypanothione (B104310) reductase. patsnap.com
Mechanisms of DNA Adduct Formation and Strand Breakage
This compound Interactions with Essential Parasite Biochemical Pathways and Cellular Components
The efficacy of Nifurtimox and its deuterated counterpart is rooted in their ability to disrupt multiple, essential biochemical pathways within the parasite. The selectivity of the drug arises partly from the fact that parasites are more reliant on the nitroreductase enzymes that activate it and have less robust antioxidant defenses than host cells. patsnap.com
Key interactions include:
Inhibition of Redox Metabolism: Nifurtimox-induced ROS can inactivate trypanothione reductase, a critical enzyme in the parasite's unique thiol-redox system that protects it from oxidative stress. patsnap.com Its inhibition leads to a collapse of the parasite's antioxidant defenses, exacerbating oxidative damage.
Disruption of Energy Metabolism: The drug's metabolites and the associated oxidative stress can damage mitochondria, the powerhouse of the cell. patsnap.com This leads to damage of mitochondrial DNA and proteins, loss of mitochondrial membrane potential, and impaired ATP synthesis, ultimately causing a fatal energy deficit. patsnap.com Some studies also report that Nifurtimox can inhibit parasite dehydrogenase activity, further disrupting energy production. drugbank.com
Non-specific Alkylation: The unsaturated nitrile metabolite generated by type I NTRs can act as a Michael acceptor, reacting non-specifically with various cellular nucleophiles, including the thiol groups of essential enzymes, thereby inhibiting a wide range of cellular processes. nih.gov
Inhibition of Key Metabolic Enzymes (e.g., Trypanothione Reductase, Glyceraldehyde-3-phosphate Dehydrogenase)
Nifurtimox, once activated, can interfere with the function of crucial parasitic enzymes. One of the key targets is trypanothione reductase. patsnap.com This enzyme is vital for the parasite's unique thiol-redox metabolism, protecting it from oxidative stress. patsnap.com Inhibition of trypanothione reductase disrupts the parasite's redox balance, making it more susceptible to oxidative damage and contributing to its demise. patsnap.com
Another enzyme potentially affected is glyceraldehyde-3-phosphate dehydrogenase (GAPDH). While direct inhibition by Nifurtimox is a subject of ongoing research, disruption of GAPDH, a key enzyme in glycolysis, would have profound effects on the parasite's energy production. drugbank.comoncotarget.com Some studies suggest that nifurtimox and related compounds can inhibit parasite dehydrogenase activity. drugbank.comnih.gov
Disruption of Mitochondrial Function and Energy Metabolism
A significant aspect of Nifurtimox's mechanism of action is the disruption of mitochondrial function. patsnap.com The generation of reactive oxygen species (ROS) induced by Nifurtimox can damage mitochondrial components, including DNA, proteins, and membranes. patsnap.com This damage leads to a loss of mitochondrial membrane potential and impairs the synthesis of ATP, the primary energy currency of the cell. patsnap.comnih.gov The resulting energy deficit and metabolic dysfunction are catastrophic for the parasite. patsnap.com Studies in rat adrenal cortex cells have also shown that Nifurtimox administration leads to pronounced alterations in mitochondria. nih.gov
Modulation of Cellular Redox Homeostasis
The core of Nifurtimox's activity lies in its ability to disrupt the cellular redox homeostasis of the parasite. patsnap.com Upon entering the parasite, Nifurtimox is reduced by cellular nitroreductases, a process that generates nitro radicals and reactive oxygen species (ROS) like superoxide anions and hydrogen peroxide. patsnap.comdrugs.com This flood of ROS overwhelms the parasite's antioxidant defenses, leading to widespread oxidative stress. patsnap.com This oxidative stress damages lipids, proteins, and nucleic acids, causing cellular dysfunction and death. patsnap.commdpi.com
Interestingly, the selectivity of Nifurtimox for parasites over human cells is partly due to differences in their metabolic pathways and antioxidant defenses. patsnap.com Parasites often rely more heavily on specific nitroreductase enzymes, making them more vulnerable to the effects of Nifurtimox. patsnap.com However, some research suggests that an increase in oxidative stress may not be the primary mechanism of action, indicating a more complex interplay of factors. nih.gov
Interactive Data Table: Nifurtimox Activity
| Compound | Target Organism/Cell Line | IC50 Value (µM) | Observed Effects |
| Nifurtimox | T. cruzi (Taluahuén strain) | 9.91 | Antiprotozoal activity |
| Nifurtimox | T. cruzi (LQ strain) | 12.28 | Antiprotozoal activity |
| Nifurtimox | T. cruzi (Brener strain) | 10.44 | Antiprotozoal activity |
| Nifurtimox | HCT116, H838, C33A, LN18, KNS42, MDA-MB-231, FaDu tumor cells | - | Inhibition of clonogenic growth under hypoxic conditions |
In Vitro and Preclinical Metabolic Profiling of Nifurtimox D4
Identification of Nifurtimox-d4 Biotransformation Pathways in Diverse Biological Matrices
The biotransformation of nifurtimox (B1683997) is extensive, with very little of the parent drug being excreted unchanged. acs.org Studies using radiolabeled nifurtimox have shown that the majority of the radiolabel is rapidly excreted, indicating that metabolism is a significant clearance mechanism. acs.org The metabolism of nifurtimox has been investigated in various biological matrices, including liver microsomes, cellular homogenates, and in vivo animal models, revealing a complex pattern of metabolic reactions. acs.orgconicet.gov.arconicet.gov.ar
In rats, orally administered [¹⁴C]-nifurtimox is rapidly absorbed and extensively metabolized, resulting in over 30 detectable metabolites in urine. acs.orgnih.gov The primary routes of excretion are equally via renal and fecal pathways. nih.govbenthamdirect.com Due to the instability of nifurtimox in excreta, only trace amounts of the unchanged drug are found. nih.govbenthamdirect.com
Key biotransformation pathways identified include:
Reduction of the nitro group: This is a major pathway leading to the formation of various rearranged downstream products. researchgate.net
Nucleophilic attack: This pathway, often involving thiol-containing molecules, leads to rearranged conjugation products. researchgate.net
Oxidation: Minor products resulting from oxidation at the furan (B31954) moiety have also been identified. researchgate.net
Incubations of [¹⁴C]-nifurtimox with human urine and feces demonstrated significant degradation of the parent compound over time, with the formation of major metabolites. acs.org Specifically, in human urine, most of the nifurtimox was depleted after 48 hours, with metabolite M-1 being the predominant product. acs.org In anaerobic incubations with human feces, [¹⁴C]-nifurtimox was converted to the labeled metabolite M-1 and the unlabeled metabolite M-6. acs.orgresearchgate.net
The following table summarizes the key findings from studies in different biological matrices:
| Biological Matrix | Key Findings | Reference |
| Rat Liver Microsomes | Anaerobic nitroreduction of nifurtimox in the presence of NADPH. | conicet.gov.ar |
| Rat In Vivo (Urine & Plasma) | Rapid and extensive metabolism with over 30 metabolites detected. Equal excretion via renal and fecal routes. | acs.orgnih.gov |
| Human Urine (Ex Vivo) | Significant degradation of nifurtimox with M-1 as the dominant product after 48 hours. | acs.org |
| Human Feces (Anaerobic) | Conversion of nifurtimox to metabolites M-1 and M-6. | acs.orgresearchgate.net |
Characterization of Enzyme Systems Governing this compound Metabolism
The metabolic conversion of this compound is governed by a specific set of enzyme systems, with nitroreductases playing a central role in its initial biotransformation.
Role of Nitroreductases in Initial Biotransformation
The antiparasitic activity of nifurtimox is largely attributed to its activation by nitroreductases (NTRs). acs.org These flavin-dependent enzymes are more prevalent in parasitic and bacterial cells than in eukaryotic host cells. acs.org NTRs are classified as either type I (oxygen-insensitive) or type II (oxygen-sensitive). acs.org
Type I Nitroreductases: Found in trypanosomes, these enzymes can reduce the nitrofuran moiety of nifurtimox even in the presence of oxygen. acs.org This reduction leads to the formation of cytotoxic metabolites, such as unsaturated open-chain nitriles, which are believed to be responsible for the drug's therapeutic effect. acs.orgnih.govnih.gov The activation of nifurtimox by trypanosomal type I nitroreductases is a key factor in its selective toxicity against the parasite. nih.govnih.gov
Type II Nitroreductases: Present in both human cells and T. cruzi, these enzymes convert nifurtimox to an intermediate that, in the presence of oxygen, undergoes futile cycling. acs.org This process regenerates the parent compound and produces superoxide (B77818) anions, contributing to oxidative stress. acs.org
Studies have shown that liver microsomes, nuclei, and mitochondria can anaerobically nitroreduce nifurtimox in the presence of an NADPH generating system. conicet.gov.ar The microsomal nitroreductase activity is enhanced by flavin-adenine-dinucleotide (FAD) and is not inhibited by carbon monoxide (CO), suggesting a mechanism distinct from typical cytochrome P450-mediated reactions. conicet.gov.ar
Contribution of Other Drug-Metabolizing Enzymes
While nitroreductases are primary drivers of nifurtimox metabolism, other enzyme systems have been investigated for their potential contribution.
Flavin-containing Monooxygenases (FMOs): The enhancement of microsomal nitroreductase activity by FAD suggests the involvement of flavoenzymes. conicet.gov.ar While the specific role of FMOs has not been extensively detailed, the data points towards the importance of flavin-dependent enzymes in the metabolic pathways of nifurtimox. conicet.gov.ar
Comprehensive Identification and Structural Elucidation of this compound Metabolites and Degradation Products
The metabolism of nifurtimox is highly complex, yielding a large number of metabolites. acs.org In vivo studies in rats have identified more than 30 nifurtimox-related metabolites in urine, indicating rapid and extensive biotransformation. acs.orgnih.gov Of these, structures for at least 18 have been proposed, with the six most abundant metabolites (M-1 to M-6) having their structures confirmed. nih.govresearchgate.net
The main metabolic pathways lead to a variety of products:
Reductive Ring Opening: This pathway generates at least 14 different metabolites, including stereoisomers. researchgate.net
Reactions with Nucleophiles: This results in at least six conjugation products, primarily with thiol-containing molecules. researchgate.net
Oxidation: Two metabolites resulting from oxidation have been identified. researchgate.net
In human plasma, the major inactive metabolites identified are M-4 (a cysteine conjugate) and M-6 (likely formed by hydrolytic cleavage of the hydrazone moiety). drugbank.com In patients with Chagas disease, M-4 and M-6 were found to have relevant exposure levels. nih.govbenthamdirect.comnih.gov
The following table details some of the major identified metabolites of nifurtimox:
| Metabolite | Proposed Formation Pathway | Reference |
| M-1 | Reductive ring opening of the nitrofuran moiety. | acs.orgresearchgate.net |
| M-2 | Reductive ring opening and rearrangement. | nih.govresearchgate.net |
| M-3 | Hydrolysis of a hydroxamic acid intermediate. | nih.govresearchgate.net |
| M-4 | Nucleophilic attack and conjugation with cysteine. | researchgate.netdrugbank.com |
| M-5 | Reaction with nucleophiles. | nih.govresearchgate.net |
| M-6 | Hydrolytic cleavage of the hydrazone moiety. | researchgate.netdrugbank.com |
| Unsaturated open-chain nitrile | Reductive activation by type I nitroreductase. | nih.govnih.gov |
Targeted and Untargeted Metabolomics Approaches
Untargeted metabolomics has proven to be a valuable tool for studying the mode of action of drugs like nifurtimox. plos.orgnih.govmonash.edu By measuring the global changes in the cellular metabolome upon drug exposure, this approach can identify unexpected metabolic perturbations. plos.org
An LC-MS-based untargeted metabolomics approach has been used to identify specific changes in the metabolome of trypanosomes treated with nifurtimox. plos.orgnih.gov This has confirmed that nifurtimox is converted to a nitrile metabolite, indicative of its metabolic activation, and also induces changes in metabolites involved in carbohydrate and nucleotide metabolism. plos.orgebi.ac.uk This method allows for the rapid identification of drug metabolites within the cell. plos.org For instance, the saturated open-chain nitrile metabolite was detected within one hour of drug exposure in a cellular system. plos.org
Use of this compound as a Metabolic Tracer
The use of isotopically labeled compounds, such as this compound (deuterium-labeled nifurtimox), is a standard and powerful technique in metabolic studies. While the provided search results primarily discuss studies using ¹⁴C- and ³⁵S-labeled nifurtimox, the principles directly apply to the use of this compound.
By introducing a stable isotope label, researchers can:
Trace the metabolic fate of the drug molecule through complex biological systems.
Distinguish drug-derived metabolites from endogenous compounds with high confidence using mass spectrometry.
Quantify the parent drug and its metabolites accurately, even at low concentrations.
Elucidate biotransformation pathways by identifying the chemical structures of the labeled metabolites.
The use of [¹⁴C]-nifurtimox in rat and human studies has been instrumental in characterizing the extensive metabolism and identifying numerous metabolites. acs.orgnih.govbenthamdirect.com A similar approach with this compound would facilitate detailed metabolic profiling, allowing for precise structural elucidation of metabolites and a deeper understanding of the enzymatic pathways involved in its biotransformation.
Influence of Deuteration on Nifurtimox Metabolic Stability and Clearance Rates in Preclinical Models
Specific data from preclinical models detailing the influence of deuteration on the metabolic stability and clearance rates of Nifurtimox are not available in published literature. Theoretical principles of the kinetic isotope effect suggest that the substitution of hydrogen with deuterium (B1214612) at sites of metabolic attack could slow down the rate of metabolism, potentially leading to increased metabolic stability and a lower clearance rate compared to the non-deuterated compound. However, without experimental data from in vitro (e.g., liver microsomes) or in vivo (e.g., rat or mouse models) studies, it is not possible to provide quantitative details or specific findings.
Studies on the non-deuterated Nifurtimox confirm that it undergoes extensive and rapid metabolism in preclinical models, with a very short half-life and numerous metabolites, indicating that its metabolic profile is a significant aspect of its pharmacokinetics. nih.govacs.orgnih.gov
Comparative Metabolic Studies Between this compound and Non-deuterated Nifurtimox
No direct comparative metabolic studies between this compound and non-deuterated Nifurtimox have been identified in the available scientific literature. Such studies would be necessary to determine differences in metabolic pathways, the profile of metabolites formed, and the rate of their formation.
Research on the parent compound, Nifurtimox, shows a complex metabolic pattern with over 30 metabolites identified in rat urine, indicating that the drug is almost completely metabolized and very little is excreted in its unchanged form. nih.govacs.org The metabolism is thought to be primarily mediated by reduction or nucleophilic attack rather than typical hepatic enzyme pathways. nih.gov A comparative study would be required to ascertain if deuteration alters these pathways or the relative abundance of the resulting metabolites.
Advanced Analytical Methodologies for Nifurtimox D4 Quantification and Metabolite Profiling
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Nifurtimox-d4 Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the quantification of nifurtimox (B1683997) in biological matrices, owing to its high sensitivity, selectivity, and reproducibility. nih.govresearchgate.net The development of robust LC-MS/MS methods involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection.
A validated isotope dilution HPLC/MS/MS method for the sensitive quantitation of nifurtimox in plasma has been described. nih.gov This method demonstrated a validated concentration range from 10.0 µg/L (lower limit of quantification, LLOQ) to 5000 µg/L, with inter-assay accuracy ranging from 98.4% to 101% and precision (%CV) from 2.61% to 10.1%. nih.gov
Optimization of Sample Preparation Techniques
Effective sample preparation is fundamental to successful LC-MS/MS analysis, aiming to remove interfering endogenous components from biological samples. ucd.ie For the analysis of nifurtimox, protein precipitation is a commonly employed technique due to its simplicity and efficiency. nih.govoatext.com
Protein Precipitation: This technique involves the addition of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), to a plasma sample to precipitate proteins. ucd.ieoatext.comsepscience.com The supernatant, containing the analyte of interest, is then separated by centrifugation and can be directly injected into the LC-MS/MS system or further processed. oatext.comsepscience.com For instance, a method for determining nifurtimox in dog plasma utilized protein precipitation for sample cleanup. nih.gov Another approach for analyzing bezafibrate (B1666932) in human plasma involved precipitating 100 µL of plasma with 1 mL of acetonitrile after adding an internal standard. oatext.com
Solid-Phase Extraction (SPE): SPE is another powerful technique that offers cleaner extracts compared to protein precipitation. sepscience.commdpi.com It involves passing the sample through a sorbent bed that retains the analyte, while interfering substances are washed away. The analyte is then eluted with a suitable solvent. waters.com Different sorbent chemistries, such as C8, C18, and mixed-mode cation-exchange, can be utilized depending on the physicochemical properties of the analyte. mdpi.com For example, a study on the simultaneous extraction of six anticancer drugs found that a C8 phase with methanol as the elution solvent provided the best extraction recoveries. mdpi.com
| Technique | Principle | Common Reagents | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Protein Precipitation | Removal of proteins by precipitation with an organic solvent. | Acetonitrile, Methanol | Simple, fast, low cost. | Less clean extract, potential for matrix effects. | nih.govoatext.com |
| Solid-Phase Extraction (SPE) | Separation based on partitioning between a solid and liquid phase. | C8, C18, HLB, MCX sorbents; various wash and elution solvents. | Cleaner extracts, reduced matrix effects, high selectivity. | More complex, time-consuming, and costly than protein precipitation. | mdpi.comwaters.com |
Chromatographic Separation Parameters
Achieving efficient chromatographic separation is crucial for resolving the analyte from potential interferences and ensuring accurate quantification. This is accomplished by optimizing the stationary and mobile phases.
Stationary Phases: Reversed-phase chromatography is commonly used for the analysis of nifurtimox and its deuterated analog. C18 columns are a popular choice, providing good retention and separation for a wide range of compounds. oatext.comresearchgate.net For instance, a method for bezafibrate determination utilized a Sunfire C18 column (2.1x50mm, 3.5µ). oatext.com Other stationary phases, such as phenyl columns, have also been successfully employed. mdpi.com
Mobile Phases: The mobile phase typically consists of a mixture of an aqueous component (often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent like acetonitrile or methanol. core.ac.ukrug.nl Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently used to achieve optimal separation and shorter run times. rug.nl For example, a method for separating multiple drug compounds used a gradient of 0.1% formic acid in water (A) and 100% acetonitrile (B). rug.nl
| Parameter | Typical Conditions for Nifurtimox Analysis | Purpose | Reference |
|---|---|---|---|
| Stationary Phase | Reversed-phase C18 or Phenyl column | Provides retention and separation of the analyte from other components. | oatext.commdpi.comresearchgate.net |
| Mobile Phase (Aqueous) | Water with 0.1% formic acid or 10 mM sodium acetate buffer | Controls retention and improves peak shape and ionization efficiency. | researchgate.netrug.nl |
| Mobile Phase (Organic) | Acetonitrile or Methanol | Elutes the analyte from the column. | core.ac.ukrug.nl |
| Elution Mode | Gradient elution | Optimizes separation and reduces analysis time. | rug.nl |
Mass Spectrometric Detection Modes and Fragmentation Patterns
Tandem mass spectrometry (MS/MS) is the detection method of choice for quantifying nifurtimox due to its high specificity. It operates by selecting a specific precursor ion (the molecular ion of the analyte) and then fragmenting it to produce characteristic product ions.
Detection Modes: Multiple Reaction Monitoring (MRM) is the most commonly used scan mode for quantification in triple quadrupole mass spectrometers. nih.gov In MRM, the instrument is set to monitor specific precursor-to-product ion transitions for the analyte and the internal standard, which provides excellent sensitivity and selectivity by filtering out background noise.
Fragmentation Patterns: The fragmentation of nifurtimox and this compound in the mass spectrometer produces a unique pattern of product ions. Understanding these fragmentation patterns is essential for developing a selective MRM method. nih.gov For this compound, the deuterated analog, the precursor and product ions will have a mass shift corresponding to the number of deuterium (B1214612) atoms, allowing for its distinct detection from the unlabeled nifurtimox. researchgate.net
Application of this compound as a Stable-Isotope Internal Standard in Bioanalytical Assays
The use of a stable-isotope labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative bioanalysis using LC-MS/MS. veeprho.comcaymanchem.comnih.govlipidomicstandards.org this compound is chemically identical to nifurtimox but has a higher molecular weight due to the replacement of four hydrogen atoms with deuterium. bioscience.co.uk
The key advantages of using this compound as an internal standard include:
Correction for Variability: It compensates for variations that can occur during sample preparation, injection, chromatographic separation, and ionization. bioanalysis-zone.comnih.gov
Similar Physicochemical Properties: Since this compound has nearly identical physicochemical properties to nifurtimox, it co-elutes chromatographically and experiences similar matrix effects. bioanalysis-zone.com
Improved Accuracy and Precision: The use of a SIL-IS significantly improves the accuracy and precision of the analytical method by correcting for analyte loss and ionization suppression or enhancement. nih.govbioanalysis-zone.com
In a typical workflow, a known amount of this compound is added to all calibration standards, quality control samples, and unknown samples at the beginning of the sample preparation process. bioanalysis-zone.com The concentration of nifurtimox in the unknown samples is then determined by comparing the peak area ratio of nifurtimox to this compound against a calibration curve.
High-Resolution Mass Spectrometry (HRMS) for Untargeted Metabolite Identification and Elucidation of this compound Biotransformation Products
While triple quadrupole MS is ideal for targeted quantification, high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) analyzers, is a powerful tool for untargeted metabolite identification. nih.govchromatographyonline.com HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of metabolites. chromatographyonline.com
A study investigating the metabolism of nifurtimox utilized HPLC-HRMS and HRMS/MS to analyze metabolites in rat and human samples. nih.gov This approach led to the identification of over 30 metabolites in rat urine. nih.gov The high mass accuracy of HRMS helps to distinguish drug-related metabolites from endogenous molecules in complex biological matrices. chromatographyonline.com Fragmentation patterns obtained from HRMS/MS experiments are then used to propose structures for the identified metabolites. nih.gov
Integration of Complementary Analytical Techniques (e.g., NMR, GC-MS) for Comprehensive Characterization
For a comprehensive structural elucidation of metabolites, the integration of multiple analytical techniques is often necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides information on molecular weight and fragmentation, NMR spectroscopy provides detailed information about the chemical structure and stereochemistry of a molecule. In the study of nifurtimox metabolism, after proposing structures based on HRMS/MS data, the six most abundant metabolites were synthesized, and their structures were confirmed using two-dimensional NMR (2D NMR). nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of certain compounds, although it is generally less common for drugs like nifurtimox compared to LC-MS. caymanchem.com For some volatile metabolites or after derivatization, GC-MS could provide complementary information. For instance, a method for analyzing siloxanes in exhaled air utilized thermal desorption GC-MS. ru.nl
The combination of these techniques provides a powerful toolbox for the complete characterization of drug metabolites, offering orthogonal information that increases the confidence in structural assignments.
Pharmacokinetic and Pharmacodynamic Modeling of Nifurtimox D4 in Preclinical Systems
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles of Nifurtimox-d4 in In Vitro and Ex Vivo Systems
The ADME profile of a drug candidate is fundamental to understanding its disposition within an organism. For this compound, its primary role as an internal standard means its ADME characteristics are studied in the context of quantifying the parent compound, nifurtimox (B1683997).
Metabolism: In vitro studies using hepatic and renal tissues have shown that nifurtimox undergoes extensive and rapid metabolism. nih.govacs.org More than 30 metabolites have been detected, indicating complex biotransformation pathways. nih.gov The principal mechanism of action and metabolism is initiated by the reduction of its nitro group, a process catalyzed by a parasite-specific type I nitroreductase (NTR). pnas.orgnih.gov This activation, which is crucial for its trypanocidal effect, leads to the formation of cytotoxic reactive metabolites. nih.govmdpi.com The reduction by the parasitic enzyme is insensitive to oxygen and results in an unsaturated open-chain nitrile, which is a key cytotoxic metabolite. nih.gov
In mammalian systems, nifurtimox is also heavily metabolized. Studies in human plasma identified two major inactive metabolites, M-4 (a cysteine conjugate) and M-6 (likely formed by hydrolytic cleavage). drugbank.comnih.gov In vitro investigations with human feces under anaerobic conditions showed that nifurtimox is unstable, further confirming its extensive metabolism. nih.gov
This compound is expected to follow the same metabolic pathways. However, the presence of deuterium (B1214612) atoms at the C5 and C7 positions of the thiomorpholine (B91149) ring can lead to the deuterium kinetic isotope effect. This effect can result in a slower rate of metabolism at these sites compared to the non-deuterated nifurtimox, a phenomenon that can be leveraged in drug development to improve pharmacokinetic profiles. medchemexpress.com
Distribution and Transport: The ability of nifurtimox to cross the blood-brain barrier (BBB) is critical for treating the central nervous system stage of trypanosomiasis. nih.govtandfonline.com In vitro models using the human cerebral microvascular endothelial cell line (hCMEC/D3) have been employed to study this transport. nih.govresearchgate.net These studies revealed that nifurtimox crosses the BBB, but is also subject to efflux. nih.govtandfonline.com The transporter Breast Cancer Resistance Protein (BCRP) has been identified as playing a role in the efflux of nifurtimox from BBB cells. nih.gov The plasma protein binding of nifurtimox is approximately 42%, primarily to albumin. drugbank.com
Excretion: In vivo studies with radiolabeled nifurtimox in rats have shown that the drug and its metabolites are excreted almost equally through renal and fecal routes. nih.gov Very little unchanged nifurtimox is found in excreta, underscoring its extensive metabolic clearance. acs.orgnih.gov
| Parameter | Finding | System | Citation |
| Metabolism | Extensive biotransformation; >30 metabolites detected. | Rat Urine | nih.gov |
| Activation via type I nitroreductase in the parasite. | Trypanosoma cruzi | pnas.orgnih.gov | |
| Formation of an unsaturated open-chain nitrile metabolite. | Trypanosoma brucei | nih.gov | |
| Two major inactive metabolites (M-4, M-6) identified. | Human Plasma | drugbank.comnih.gov | |
| Distribution | Crosses the blood-brain barrier. | In vitro BBB model | nih.govresearchgate.net |
| Subject to efflux by BCRP transporter at the BBB. | In vitro BBB model | nih.gov | |
| Protein Binding | ~42% bound to plasma proteins (primarily albumin). | Human Plasma | drugbank.com |
| Excretion | Equal excretion via renal and fecal routes. | Rats | nih.gov |
In Silico Prediction and Computational Modeling of this compound Pharmacokinetic Parameters
In silico tools provide a rapid and cost-effective method for predicting the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of drug candidates from their chemical structure. nih.gov Various platforms like pkCSM, SwissADME, and ADMETlab 2.0 are used to compute physicochemical descriptors and predict PK parameters. nih.govayushcoe.in
For this compound, computational models would be largely based on the structure of nifurtimox. In silico analysis of nifurtimox has estimated its partition coefficient (log P), a measure of lipophilicity, to be between 0.25 and 0.54. mdpi.com Such models can predict properties like gastrointestinal absorption, BBB permeability, and interaction with metabolic enzymes like Cytochrome P450 (CYP) isoforms. ayushcoe.in
While specific in silico studies on this compound are not widely published, the models for nifurtimox provide a strong foundation. To model this compound accurately, these computational approaches would need to be modified to account for the kinetic isotope effect. Machine learning and physiologically based pharmacokinetic (PBPK) models, which can integrate data from in vitro assays, are increasingly used to predict the full plasma concentration-time profiles of drugs and could be adapted for deuterated compounds. biorxiv.org Quantum mechanics/molecular mechanics (QM/MM) methods could also be employed to calculate the difference in activation energy for metabolic reactions involving the C-D bond versus the C-H bond, thereby refining the PK predictions for this compound.
| In Silico Tool/Approach | Predicted Parameter(s) | Relevance for this compound |
| ALOGPS / SwissADME | Partition Coefficient (log P) | Predicts lipophilicity and membrane permeability. mdpi.com |
| pkCSM / PREADMET | ADMET properties (e.g., absorption, CYP inhibition) | Predicts overall pharmacokinetic profile. nih.govayushcoe.in |
| PBPK Modeling | Plasma concentration-time profiles | Integrates in vitro data to simulate in vivo behavior, can be adapted for isotope effects. biorxiv.org |
| QSAR Models | Biological activity (e.g., antitrypanosomal) | Relates chemical structure to activity. univ-biskra.dz |
Quantitative Assessment of this compound Target Engagement and Occupancy in Cellular and Animal Models
The therapeutic effect of a drug is dependent on its engagement with its biological target. The primary target of nifurtimox in trypanosomes is a type I nitroreductase (NTR). pnas.orgnih.gov This enzyme is responsible for the reductive activation of the prodrug into its cytotoxic form. pnas.org
Quantitative assessment of target engagement is typically performed using cellular assays that measure the concentration of the drug required to inhibit parasite growth by 50% (IC50). Nifurtimox has shown activity against various strains of T. cruzi epimastigotes with IC50 values in the micromolar range. caymanchem.com In such assays, this compound plays a crucial role as an internal standard for LC-MS methods, ensuring that the quantified concentration of nifurtimox in the cellular environment is accurate. caymanchem.com
Studies have demonstrated that downregulation or loss of the NTR gene in T. cruzi or T. brucei confers resistance to nifurtimox, confirming that NTR is the key target for its activation. pnas.org Conversely, overexpression of NTR makes the parasites hypersensitive to the drug. nih.gov The interaction between nifurtimox and the trypanosomal NTR is complex, with kinetic studies suggesting multiple interaction mechanisms. nih.gov
While this compound itself is not the therapeutic agent, its use is indispensable for the reliable quantification needed in studies that measure the binding and activity of nifurtimox at its target site in both cellular and animal models of Chagas disease.
| Target Organism/Cell Line | Assay Type | Measured Parameter (for Nifurtimox) | Citation |
| T. cruzi (Taluahuén strain) | Growth Inhibition | IC50: 9.91 µM | caymanchem.com |
| T. cruzi (LQ strain) | Growth Inhibition | IC50: 12.28 µM | caymanchem.com |
| T. cruzi (Brener strain) | Growth Inhibition | IC50: 10.44 µM | caymanchem.com |
| T. brucei | Enzyme Kinetics | Type I nitroreductase activity | nih.gov |
Systems Biology Approaches for Modeling this compound Effects on Pathogen and Host Cellular Networks
Systems biology integrates large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics to model the complex interactions within a biological system. nih.govfrontiersin.org This approach is invaluable for understanding the multifaceted effects of a drug on both the pathogen and its host. nih.gov
In the context of nifurtimox, systems biology can elucidate the broader cellular networks disrupted by the drug beyond its primary target. The activation of nifurtimox by NTR generates reactive metabolites that induce oxidative stress and damage macromolecules like DNA and proteins. mdpi.com A systems-level analysis can map these downstream effects. For example, transcriptomic profiling of T. cruzi exposed to nifurtimox could reveal changes in gene expression related to stress response, DNA repair, and energy metabolism. mdpi.com Proteomic studies can identify proteins that are differentially expressed or post-translationally modified, providing further insight into the drug's mechanism of action and potential resistance pathways. onehealthdrugs.com
Modeling pathogen-host interactions is another key area for systems biology. nih.govnumberanalytics.com Transcriptomic analysis of infected host cells (e.g., placental tissue) treated with nifurtimox can reveal how the drug modulates the host's immune response and the parasite's strategies for invasion and evasion. mdpi.com
In all these advanced studies, accurate quantification of the drug is paramount. This compound, as the stable isotope-labeled internal standard, is a critical component of the analytical workflow (typically LC-MS/MS) used for metabolomics and quantitative proteomics, enabling precise measurement of nifurtimox and its metabolites within the complex biological matrix of the host-pathogen system.
Preclinical Pharmacokinetic Modeling of this compound in Animal Models
Preclinical animal models are essential for evaluating the in vivo pharmacokinetic properties of a drug before it proceeds to human trials. nih.gov Murine (mouse and rat) models are the most commonly used for studying Chagas disease treatments. nih.gov
Pharmacokinetic studies of nifurtimox in animal models have characterized its behavior after administration. In rats, nifurtimox is rapidly and extensively metabolized, with a very small fraction of the unchanged drug being excreted. acs.orgnih.gov Historical studies using radiolabeled nifurtimox in rats and dogs showed rapid excretion of the radiolabel, primarily in feces and urine, confirming extensive metabolism and clearance. acs.org
More recent pharmacokinetic modeling in mice has helped to understand the drug's distribution, including its ability to penetrate the brain, which is crucial for treating the neurological stage of African trypanosomiasis. tandfonline.com These preclinical studies provide the data needed to build population pharmacokinetic (popPK) models, which can then be used to simulate drug exposure and support dose selection for clinical trials. researchgate.net
The role of this compound in these preclinical animal studies is fundamental. As in the in vitro assays, it is the gold-standard internal standard for bioanalytical methods used to measure nifurtimox concentrations in plasma and tissues. caymanchem.com This ensures the accuracy and reproducibility of the pharmacokinetic data, which forms the basis of all subsequent modeling and clinical development. Without the precise quantification enabled by this compound, the characterization of nifurtimox's in vivo profile would be significantly compromised.
| Animal Model | Key Pharmacokinetic Finding (for Nifurtimox) | Citation |
| Rat | Extensive metabolism; excretion via feces (56-58%) and urine (34-38%). | acs.org |
| Rat | Total radioactivity recovery of 97.3% after 120 hours post-oral administration. | nih.gov |
| Dog | ~75% of radioactivity excreted within 72 hours. | acs.org |
| Mouse | Drug and its active metabolites distribute to the brain. | tandfonline.comdndi.org |
| Mouse | Used to evaluate efficacy and alter disease progression. | mdpi.comnih.gov |
Molecular and Cellular Basis of Resistance to Nifurtimox D4
Genetic and Epigenetic Mechanisms of Resistance in Nifurtimox-d4 Challenged Organisms (e.g., Trypanosoma cruzi, Trypanosoma brucei)
The emergence of resistance to Nifurtimox (B1683997) in trypanosomes is primarily driven by genetic alterations that reduce the parasite's ability to activate this prodrug into its cytotoxic form.
Nifurtimox is a prodrug that requires reductive activation within the parasite to exert its trypanocidal effect. pnas.orgnih.govcambridge.org This activation is catalyzed by a specific, mitochondrially located, bacterial-like type I nitroreductase (NTR). pnas.orgnih.govnih.govpnas.org This enzyme is responsible for the four-electron reduction of the nitrofuran, which generates an unsaturated open-chain nitrile metabolite that is highly toxic to the parasite. nih.gov
A primary and well-documented mechanism of resistance is the down-regulation of this critical NTR enzyme. pnas.orgnih.gov Research in both Trypanosoma cruzi and Trypanosoma brucei has conclusively shown that a reduction in NTR levels leads to drug resistance. nih.govpnas.org This can occur through several genetic events:
Gene Deletion: Laboratory-selected Nifurtimox-resistant parasites frequently exhibit the loss of one copy of the chromosome containing the NTR gene, rendering them heterozygous for this locus. cambridge.orgnih.govredalyc.org
Allele Loss: Targeted gene deletion of a single NTR allele in both T. cruzi and T. brucei has been shown to be sufficient to cause significant resistance to Nifurtimox and other nitroheterocyclic drugs. nih.govnih.gov
Transcriptional Down-regulation: In some resistant lines, both copies of the NTR gene are retained, but its transcription is reduced by half, leading to decreased enzyme levels and a corresponding increase in drug resistance. oup.comexlibrisgroup.com
Conversely, overexpression of the NTR enzyme in trypanosomes renders them hypersensitive to Nifurtimox, further cementing the enzyme's central role in drug activation and as a key determinant of resistance. nih.govpnas.org
While the down-regulation of NTR is a key factor, it often does not account for the full magnitude of resistance observed in highly resistant parasite strains. exlibrisgroup.comresearchgate.net Whole-genome sequencing of resistant clones has revealed a landscape of additional genetic changes that contribute to the resistance phenotype.
Genomic Rearrangements: In T. brucei, Nifurtimox-resistant parasites have been found to have lost large sections of chromosome 7 (over 100 kb), which not only contains the NTR gene but also more than 30 other genes, rendering the parasite hemizygous for this entire region. oup.comexlibrisgroup.com
Single Nucleotide Polymorphisms (SNPs): Dozens of SNPs have been identified in drug-resistant cell lines, although further work is required to determine which of these specifically contribute to the resistance phenotype. exlibrisgroup.complos.org In some benznidazole-resistant T. cruzi clones, which show cross-resistance to Nifurtimox, stop-codon-generating mutations have been identified in the NTR gene, leading to a non-functional enzyme. researchgate.netcore.ac.uk
Transporter Gene SNPs: SNPs have also been identified in genes encoding ATP-binding cassette (ABC) transporters, such as TcABCG1, in naturally resistant T. cruzi strains. mdpi.comscielo.br While these DTU-specific SNPs result in amino acid changes, a direct correlation with the Nifurtimox resistance phenotype is still under investigation. mdpi.com
| Genetic Alteration | Affected Gene/Region | Organism | Consequence | Reference |
|---|---|---|---|---|
| Gene Deletion (Haploinsufficiency) | Type I Nitroreductase (NTR) | T. cruzi, T. brucei | Reduced prodrug activation, leading to resistance. | nih.govnih.govredalyc.org |
| Chromosomal Deletion | >100 kb region on Chromosome 7 | T. brucei | Hemizygosity for NTR and >30 other genes. | oup.comexlibrisgroup.com |
| Point Mutation (Nonsense) | Type I Nitroreductase (NTR) | T. cruzi | Formation of a premature stop codon, resulting in a truncated, inactive enzyme. | researchgate.netcore.ac.uk |
| Single Nucleotide Polymorphisms (SNPs) | Various coding and non-coding regions | T. brucei | Potential contribution to overall resistance phenotype; specific roles often unconfirmed. | exlibrisgroup.com |
| Single Nucleotide Polymorphisms (SNPs) | ABCG Transporter (TcABCG1) | T. cruzi | Amino acid changes in naturally resistant strains; direct link to resistance not fully established. | mdpi.comscielo.br |
Role of Nitroreductase Gene Deletion or Down-regulation
Role of Efflux Pumps and Transport Systems in this compound Cellular Uptake and Efflux
While alterations in drug activation are paramount, changes in membrane transport systems that control drug influx and efflux also contribute to resistance. In trypanosomatids, resistance to various drugs is frequently associated with the altered expression or function of membrane transporters, particularly those from the ABC superfamily. frontiersin.org
For nitroheterocyclic compounds like Nifurtimox, P-glycoprotein efflux pump activity has been implicated in drug resistance in T. cruzi. core.ac.ukfrontiersin.org However, the mechanism may be indirect. Studies on the related drug benznidazole (B1666585) suggest that ABCC-like transporters may not perform direct efflux of the parent drug but are instead involved in the extrusion of toxic drug metabolites, possibly after conjugation with thiols like glutathione. biorxiv.org This detoxification process would reduce the intracellular concentration of the ultimate cytotoxic species, thereby contributing to a resistant phenotype. While the specific transporters responsible for Nifurtimox uptake have not been fully elucidated, altered transport remains a plausible contributing mechanism to resistance. mdpi.com
Alterations in this compound Target Enzymes and Metabolic Pathways in Resistant Strains
Unlike drugs that inhibit a single, specific enzyme, the cytotoxic metabolite of Nifurtimox acts pleiotropically, causing widespread damage to a range of cellular components, including DNA, lipids, and proteins. nih.govoup.com This is due to the high reactivity of the unsaturated open-chain nitrile formed upon activation. nih.gov Consequently, resistance is not typically associated with mutations in a single downstream target enzyme.
Instead, resistance mechanisms in this category involve the upregulation of pathways that mitigate the widespread cellular damage and oxidative or nitrosative stress induced by the drug's metabolites. For instance, studies have shown that T. cruzi parasites overexpressing mitochondrial peroxiredoxin (MPX), an enzyme involved in detoxifying peroxides, are more resistant to Nifurtimox. frontiersin.org This suggests that enhancing the parasite's antioxidant and cellular repair capacities is a viable strategy to survive drug-induced stress, representing an alteration in a metabolic defense pathway rather than a direct target enzyme. frontiersin.org
Cross-Resistance Patterns of this compound with Other Nitroheterocyclic Compounds
A significant consequence of the primary resistance mechanism—the loss of type I NTR activity—is the frequent and predictable occurrence of cross-resistance to other nitroheterocyclic drugs. Because compounds like benznidazole and the clinical trial candidate fexinidazole (B1672616) share the same enzymatic activation pathway, parasites that become resistant to Nifurtimox are often simultaneously resistant to these other agents. nih.govnih.govoup.commdpi.comasm.org
This shared resistance profile has been extensively documented in laboratory-generated resistant strains of both T. cruzi and T. brucei. nih.govasm.org The loss or down-regulation of NTR activity reduces the parasite's ability to activate the entire class of related prodrugs, posing a significant challenge for sequential or alternative therapies using these compounds. nih.govoup.comasm.org However, it has been noted that in some cases, the level of benznidazole resistance can be much higher than the level of Nifurtimox cross-resistance, suggesting that additional, benznidazole-specific resistance mechanisms must also be at play. researchgate.netcore.ac.uk
| Resistant Parasite Line | Primary Selective Drug | Cross-Resistant To | Fold Increase in Resistance (Approx.) | Organism | Reference |
|---|---|---|---|---|---|
| NifR | Nifurtimox | Benznidazole | ~4-5x | T. cruzi | nih.govresearchgate.net |
| NifR | Nifurtimox | Megazol | ~3x | T. cruzi | researchgate.net |
| NfxR1 / NfxR2 | Nifurtimox | Fexinidazole | ~27-29x | T. brucei | asm.org |
| NfxR1 / NfxR2 | Nifurtimox | Benznidazole | ~5x | T. brucei | asm.org |
| FxR1 / FxR2 | Fexinidazole | Nifurtimox | ~9x | T. brucei | asm.org |
| TcNTR Heterozygous Knockout | (Genetic Modification) | Nifurtimox | ~5x | T. cruzi | redalyc.org |
| TcNTR Heterozygous Knockout | (Genetic Modification) | Benznidazole | ~5x | T. cruzi | redalyc.org |
Computational Chemistry and in Silico Modeling for Nifurtimox D4 Research
Quantum Mechanical Calculations for Nifurtimox-d4 Reactivity and Electronic Structure
Quantum mechanical (QM) calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like Nifurtimox (B1683997). While specific studies on this compound are not extensively published, research on the parent compound, Nifurtimox (NFX), provides a strong theoretical foundation.
Theoretical studies using the B3LYP/6-311++G** level of theory have been performed on Nifurtimox to characterize its structure and vibrational spectra in the gas phase and in solution. researchgate.netresearchgate.net These calculations predict the most stable conformer and reveal insights into its reactivity. For instance, frontier orbital analysis shows that Nifurtimox is more reactive in aqueous and DMSO solutions than in the gas phase. researchgate.netresearchgate.net The presence of the strongly electron-withdrawing SO2 and NO2 groups significantly influences its electronic properties, creating nucleophilic sites that are enhanced in aqueous solution. researchgate.netresearchgate.net
The deuteration in this compound, where four hydrogen atoms on the thiomorpholine (B91149) ring are replaced by deuterium (B1214612), is not expected to significantly alter the electronic structure compared to Nifurtimox. caymanchem.commedchemexpress.com However, the increased mass of deuterium can affect vibrational frequencies, a phenomenon that can be precisely modeled using QM calculations. This is crucial for interpreting experimental spectroscopic data, such as infrared and Raman spectra. researchgate.net Conformational analysis using tools like the CREST-xtb method, followed by DFT geometry optimization, has identified multiple stable conformers of Nifurtimox, providing a basis for understanding its dynamic behavior. nih.gov
Table 1: Key Parameters from Quantum Mechanical Calculations of Nifurtimox
| Parameter | Finding | Significance |
| Most Stable Conformer | Agreement with X-ray diffraction data. researchgate.netresearchgate.net | Validates the computational model. |
| Solvation Energy | Higher in aqueous solution (-134.81 kJ/mol) than in DMSO (-90.71 kJ/mol). researchgate.netresearchgate.net | Indicates greater stability in polar, protic environments. |
| Dipole Moment | Increases in aqueous solution. researchgate.netresearchgate.net | Reflects strong interactions with water molecules. |
| Frontier Orbitals (HOMO-LUMO gap) | Smaller gap in solution compared to the gas phase. researchgate.netresearchgate.net | Suggests higher reactivity in biological media. |
| Molecular Electrostatic Potential (MEP) | Reveals nucleophilic sites on the SO2 and NO2 groups. researchgate.netresearchgate.net | Predicts sites for potential intermolecular interactions. |
Molecular Docking and Dynamics Simulations of this compound with Putative Biological Targets
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a ligand, such as this compound, with a biological target, typically a protein. news-medical.net These methods are crucial for understanding the mechanism of action and for the rational design of new drugs.
While specific docking and MD studies for this compound are not widely available, research on Nifurtimox and its analogs provides valuable insights. The primary mechanism of action of Nifurtimox is believed to involve the activation by nitroreductase enzymes, leading to the production of reactive metabolites that are toxic to the parasite Trypanosoma cruzi. drugbank.com Therefore, nitroreductases are key putative targets for docking studies.
MD simulations can further refine the static picture provided by docking, offering a dynamic view of the ligand-protein complex over time. nih.govarxiv.org These simulations can reveal the stability of the binding pose, the role of water molecules in the binding site, and conformational changes in both the ligand and the protein upon binding. For instance, MD simulations have been used to study the interaction of various ligands with the outer membrane of bacteria and to assess the stability of compounds within their predicted targets in T. cruzi. nih.govnih.gov
Combined quantum mechanics/molecular mechanics (QM/MM) methods offer an even more accurate description of the binding event by treating the active site with a higher level of theory. conicet.gov.aracs.org Such studies on related systems have elucidated the catalytic mechanisms of enzymes and the subtle differences in their activities. conicet.gov.aracs.org
Table 2: Potential Biological Targets for Nifurtimox and this compound Docking Studies
| Target Class | Specific Enzyme Example | Rationale for Targeting |
| Nitroreductases | T. cruzi nitroreductase | Activation of the prodrug to its cytotoxic form. drugbank.com |
| Dehydrogenases | Parasite dehydrogenase | Inhibition of this enzyme is a purported mode of action. drugbank.com |
| Sialidases | T. cruzi trans-sialidase (TcTS) | Crucial for parasite survival and evasion of the host immune system. conicet.gov.ar |
| Cysteine Proteases | Cruzipain | Essential for parasite metabolism and invasion. mdpi.com |
| Sterol Metabolism Enzymes | Sterol 14α-demethylase (CYP51) | A validated drug target in fungi and protozoa. scielo.br |
Structure-Activity Relationship (SAR) Studies of this compound Analogues Using Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. kcl.ac.uk Computational methods play a significant role in modern SAR studies, allowing for the systematic exploration of chemical space and the rational design of more potent and selective analogs.
For Nifurtimox, SAR studies have traditionally focused on modifying the nitrofuran ring and the thiomorpholine-1,1-dioxide moiety. frontiersin.orgresearchgate.netnih.gov Computational approaches can augment these experimental efforts by calculating various molecular descriptors, such as electronic properties (e.g., partial charges, electrostatic potential), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). These descriptors can then be correlated with biological activity using quantitative structure-activity relationship (QSAR) models.
While there are no specific SAR studies published for this compound analogues, the principles derived from Nifurtimox research are directly applicable. The introduction of deuterium in this compound is a subtle structural modification. medchemexpress.com Computational SAR could help to predict whether deuteration at other positions in the molecule might lead to more favorable pharmacokinetic or pharmacodynamic properties, a concept known as "deuterium switching." medchemexpress.com
Computational SAR can also guide the design of novel analogues by identifying key pharmacophoric features—the essential spatial arrangement of functional groups required for biological activity. unisi.it For example, studies on related anti-trypanosomal compounds have shown that apolar moieties often lead to better activity. frontiersin.orgresearchgate.netnih.gov
Predictive Modeling of this compound Metabolic Pathways and Metabolite Structures
Predicting the metabolic fate of a drug is a critical aspect of drug development. In silico tools for metabolism prediction are becoming increasingly sophisticated, capable of identifying potential sites of metabolism and the structures of the resulting metabolites. lut.fi
The metabolism of Nifurtimox is known to be complex, involving nitroreduction and cleavage of the hydrazone moiety. drugbank.comnih.govnih.gov Several major metabolites have been identified in vivo, including denitrated Nifurtimox conjugated with cysteine and N-acetyl-cysteine, as well as products of phase I metabolism such as a saturated nitrile, hydroxyamide, and carboxylic acid. conicet.gov.ar Recent studies have elucidated the main metabolic pathways, showing conversion to a saturated open-chain nitrile. plos.orgfigshare.com
Computational models can predict these metabolic transformations by considering the reactivity of different functional groups and the known substrate specificities of metabolic enzymes, such as cytochrome P450s. nih.gov For this compound, these models can predict whether the deuteration alters the metabolic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, potentially slowing down metabolism at the deuterated positions. This could, in turn, shift the metabolic pathway towards other sites in the molecule.
Untargeted metabolomics, coupled with computational annotation tools, provides a powerful experimental approach to identify and characterize metabolites in biological samples. lut.ficonicet.gov.arplos.org
Table 3: Known and Predicted Metabolites of Nifurtimox
| Metabolite Type | Description | Method of Identification |
| Cysteine Conjugate (M1) | Denitrated Nifurtimox conjugated with cysteine. conicet.gov.ar | UHPLC-MS/MS in pediatric patient urine. conicet.gov.ar |
| N-acetyl-cysteine Conjugate (M2) | Denitrated Nifurtimox conjugated with N-acetyl-cysteine. conicet.gov.ar | UHPLC-MS/MS in pediatric patient urine. conicet.gov.ar |
| Saturated Nitrile (M3) | Product of Phase I metabolism. conicet.gov.ar | UHPLC-MS/MS in pediatric patient urine. conicet.gov.ar |
| Hydroxyamide (M4) | Product of Phase I metabolism. nih.govnih.govconicet.gov.ar | LC-HRMS in patient plasma and urine. nih.govnih.gov |
| Carboxylic Acid (M5) | Product of Phase I metabolism. conicet.gov.ar | UHPLC-MS/MS in pediatric patient urine. conicet.gov.ar |
| Aldehyde (M6) | Likely formed by hydrolytic cleavage of the hydrazone moiety. drugbank.comnih.govnih.govconicet.gov.ar | LC-HRMS in patient plasma and urine. drugbank.comnih.govnih.gov |
| Open-chain Nitrile | Product of reductive metabolism. plos.org | LC-MS-based untargeted metabolomics. plos.org |
Virtual Screening Approaches for Identifying Novel this compound Modulators or Targets
Structure-based virtual screening against known or putative targets of Nifurtimox, such as those listed in Table 2, could identify novel compounds with potentially different scaffolds but similar binding modes. The increasing availability of protein structures, including those from homology modeling and advanced techniques like AlphaFold, has greatly expanded the scope of structure-based drug discovery. nih.govasm.org
Ligand-based virtual screening, on the other hand, does not require a protein structure. Instead, it uses the chemical structure of this compound to find other molecules in a database with similar properties (e.g., shape, electrostatic potential). This can be particularly useful when the exact biological target is unknown or when multiple targets are involved.
Drug Discovery and Development Strategies Informed by Nifurtimox D4 Research
Identification of Novel Molecular Targets and Pathways for Nifurtimox-d4 and Related Compounds
Research centered on Nifurtimox (B1683997), and analytically supported by this compound, has been crucial in elucidating the molecular machinery it targets. This compound is the deuterium-labeled counterpart of Nifurtimox. medchemexpress.com The primary mechanism of action for Nifurtimox is as a prodrug that requires activation within the target parasite, such as Trypanosoma cruzi. nih.gov This activation is mediated by a specific type of enzyme, a bacterial-like type I nitroreductase (NTR), which is located in the parasite's mitochondria. nih.govpnas.org The reduction of the nitro group on Nifurtimox by NTR generates cytotoxic metabolites, including unsaturated open-chain nitriles, which are ultimately responsible for killing the parasite. nih.govoup.com
Beyond its primary antiparasitic role, investigations have revealed that Nifurtimox affects other cellular pathways. One such target is lactate (B86563) dehydrogenase (LDH), an enzyme involved in anaerobic glycolysis. medchemexpress.commedchemexpress.commedchemexpress.com This finding is particularly relevant to its repurposed application in cancer therapy. In neuroblastoma cells, Nifurtimox has been shown to reduce the expression of the N-Myc oncogene and inhibit aerobic glycolysis, a metabolic pathway that many cancer cells rely on for proliferation. medchemexpress.commedchemexpress.com Its effectiveness is notably enhanced under hypoxic conditions, which are common in solid tumors. caymanchem.comresearchgate.net
These findings highlight a dual front for drug action: a primary antiparasitic pathway dependent on NTR activation and secondary pathways involving metabolic enzymes that can be exploited for other diseases like cancer.
Table 1: Identified Molecular Targets and Pathways for Nifurtimox
| Target/Pathway | Organism/Cell Type | Role in Pathology | Mechanism of Inhibition by Nifurtimox |
| Type I Nitroreductase (NTR) | Trypanosoma cruzi, Trypanosoma brucei | Parasite survival and proliferation | Nifurtimox is a prodrug activated by this enzyme to create cytotoxic metabolites. pnas.orgredalyc.org |
| Lactate Dehydrogenase (LDH) | Neuroblastoma cells, Trypanosoma cruzi | Energy metabolism (glycolysis) | Direct enzyme activity inhibition. medchemexpress.commedchemexpress.com |
| N-Myc Expression | Neuroblastoma cells | Oncogene driving tumor growth | Downregulation of N-Myc expression. medchemexpress.com |
| Aerobic Glycolysis | Neuroblastoma cells | Cancer cell metabolism and growth | Inhibition of the glycolytic pathway. medchemexpress.com |
Design and Synthesis of this compound Analogues with Enhanced Pharmacological Profiles
The development of resistance to Nifurtimox is a significant clinical challenge, primarily arising from the down-regulation or mutation of the type I NTR enzyme responsible for its activation. pnas.orgoup.comfrontiersin.org This understanding, gained from studies where this compound would be used for precise concentration measurements, directly informs the rational design of new analogues. The goal is to create compounds that can either circumvent this resistance mechanism or exhibit improved pharmacological properties such as enhanced specificity and metabolic stability.
Key strategies in the design and synthesis of Nifurtimox analogues include:
Bypassing NTR-mediated Resistance: A primary objective is to develop nitroheterocyclic compounds that are not exclusively reliant on the canonical type I NTR for activation. This could involve designing molecules that can be activated by other parasitic reductases or that possess intrinsic activity without needing reduction.
Modifying the Nitro-Group: The 5-nitrofuran core is essential for activity but also linked to the generation of reactive oxygen species. dndi.org Synthesizing analogues with different nitroaromatic scaffolds (e.g., nitroimidazoles) is a strategy to modulate the reduction potential and potentially reduce off-target effects while retaining efficacy. frontiersin.org
Improving the Pharmacokinetic Profile: Deuteration, as seen in this compound, is itself a strategy to enhance pharmacological profiles. The substitution of hydrogen with deuterium (B1214612) can strengthen carbon-deuterium bonds, potentially slowing the rate of metabolism at that site (a phenomenon known as the "kinetic isotope effect"). medchemexpress.com This can lead to increased drug exposure and a more favorable pharmacokinetic profile. While this compound is used as an analytical standard, the principle of deuteration can be applied to create novel, metabolically stabilized therapeutic analogues.
Investigating Stereochemistry: Nifurtimox is administered as a racemic mixture of two enantiomers (R- and S-nifurtimox). dndi.org Studies were conducted to synthesize and evaluate each enantiomer individually to determine if one offered a better efficacy or safety profile. However, research indicated that both enantiomers were equivalent in their in vitro activity, toxicity, and pharmacokinetic properties, suggesting no therapeutic benefit of a single enantiomer over the racemate. dndi.orgasm.org
Repurposing of this compound for Alternative Biological Applications Based on Mechanistic Understanding
The mechanistic insights derived from Nifurtimox research have opened avenues for its repurposing in oncology. The initial discovery of its activity against neuroblastoma was fortuitous, but subsequent research, analytically supported by tools like this compound, has provided a scientific rationale for this application. researchgate.net
The primary repurposed application is in the treatment of relapsed or refractory neuroblastoma. medchemexpress.commedchemexpress.com The mechanistic basis for this is multifactorial:
Induction of Apoptosis: Nifurtimox induces programmed cell death in neuroblastoma cells. caymanchem.com
Inhibition of Glycolysis: By targeting LDH and aerobic glycolysis, Nifurtimox disrupts the metabolic engine of cancer cells. medchemexpress.com
Hypoxia-Activated Cytotoxicity: Nifurtimox shows preferential killing of cancer cells in the low-oxygen (hypoxic) environments characteristic of solid tumors. caymanchem.comresearchgate.net This suggests it could be particularly effective against aggressive, hard-to-treat tumor cores.
Beyond neuroblastoma, Nifurtimox has also demonstrated potency against human malignant melanoma cells in vitro. researchgate.net The repurposing of Nifurtimox is a testament to the value of understanding a drug's full mechanistic profile, which can reveal therapeutic potential far beyond its original indication.
Table 2: Repurposed Applications of Nifurtimox
| Repurposed Indication | Mechanistic Rationale | Key Research Finding |
| Neuroblastoma | Induces apoptosis; Inhibits N-Myc expression and aerobic glycolysis. caymanchem.commedchemexpress.com | Demonstrates tumor responses in early-phase clinical trials as a single or combination agent. researchgate.net |
| Malignant Melanoma | Cytotoxic to human malignant melanoma cells. | In vitro studies show potency against melanoma cell lines. researchgate.net |
| General Oncology | Functions as a hypoxia-activated cytotoxin. | Preferentially kills clonogenic tumor cells under hypoxic conditions (≤0.1% O2). researchgate.net |
High-Throughput Screening Approaches for Identifying this compound Activity Modulators
To accelerate the discovery of new and more effective treatments for diseases like Chagas, high-throughput screening (HTS) assays are essential. These automated platforms allow for the rapid testing of vast chemical libraries to identify compounds, or "modulators," that can alter the activity of a drug like Nifurtimox. In this context, screening campaigns are designed to find molecules that could:
Potentiate Nifurtimox Activity: Identify compounds that increase the efficacy of Nifurtimox, potentially allowing for lower doses and reduced side effects.
Overcome Resistance: Screen for compounds that are active against Nifurtimox-resistant parasite strains (e.g., those with deficient NTR).
Act Synergistically: Find drugs that, when used in combination with Nifurtimox, produce a greater effect than the sum of their individual effects.
The development of such assays relies on robust and reproducible methods for quantifying parasite viability. Common HTS-compatible techniques include colorimetric or fluorometric assays that measure parasite metabolic activity, often by quantifying ATP levels, which are directly proportional to the number of living cells. plos.org Cell-based assays using infected host cells are also critical for identifying compounds that are effective against the intracellular stage of the parasite. plos.orgnih.gov Nifurtimox itself is often used as a positive control in these screens to validate assay performance. plos.org
Lead Optimization Strategies Guided by this compound Mechanistic and Metabolic Insights
Lead optimization is the iterative process of refining a promising "hit" compound from a screen into a viable drug candidate. Research involving this compound provides crucial metabolic and mechanistic data that guides this process for the next generation of nitroheterocyclic drugs.
Metabolic Stability: The use of this compound as an internal standard allows for highly accurate pharmacokinetic studies, detailing how Nifurtimox is absorbed, distributed, metabolized, and excreted. veeprho.com Understanding its metabolic fate—including the activation by NTR to form the cytotoxic nitrile—is fundamental. nih.govoup.com A key optimization strategy is deuteration. By strategically replacing hydrogen atoms with deuterium at sites of metabolic attack, chemists can slow down drug metabolism, potentially improving bioavailability and duration of action. The study of this compound provides a direct model for this principle. medchemexpress.com
Mechanism-Based Optimization: Knowledge that resistance is tied to the NTR enzyme directs optimization efforts toward creating compounds that are either more efficient substrates for NTR or are activated by different pathways altogether, thus creating a drug that can overcome known resistance profiles. pnas.orgredalyc.org
Formulation Enhancement: A significant challenge with Nifurtimox is its low aqueous solubility, which can lead to poor and erratic bioavailability. researchgate.netmdpi.com Lead optimization is not limited to modifying the molecule itself but also includes developing advanced drug delivery systems. Innovative formulations such as self-emulsifying drug delivery systems (SEDDS) and 3D-printed tablets have been developed to improve the dissolution and absorption of Nifurtimox, representing a physical strategy for lead optimization. nih.govmdpi.commdpi.com
Future Directions and Emerging Research Avenues for Nifurtimox D4 Studies
Application of Advanced Omics Technologies to Nifurtimox-d4 Research
The use of advanced "omics" technologies, such as proteomics, metabolomics, and transcriptomics, is set to revolutionize our understanding of this compound. These approaches allow for a holistic view of the molecular changes induced by the compound.
Proteomics: Subcellular fractionation-based proteomic approaches can be employed to analyze the impact of compounds on different cellular compartments. hku.hk This method helps in identifying regulated transcription factors and signaling pathways affected by the drug. hku.hk By examining the entire set of proteins (the proteome), researchers can identify the direct targets of this compound and the downstream proteins affected by its activity.
Metabolomics: This technology focuses on the complete set of small-molecule chemicals (metabolites) within a biological sample. Untargeted metabolomics, which aims to measure as many metabolites as possible, has been used to study the mode of action of drugs like nifurtimox (B1683997). plos.orgnih.gov For instance, metabolomic analysis of Trypanosoma brucei exposed to nifurtimox revealed changes in carbohydrate and nucleotide metabolism. plos.orgnih.gov Such studies can elucidate the metabolic pathways disrupted by this compound and reveal biomarkers of its efficacy. plos.org This approach can be adapted for various drugs and cellular systems to gain rapid insights into their mechanisms. plos.orgnih.gov
Transcriptomics: This field analyzes the complete set of RNA transcripts produced by an organism. Transcriptomic analysis of drug-resistant parasites can reveal the genetic underpinnings of resistance mechanisms. plos.org For example, studies on benznidazole-resistant Trypanosoma cruzi have suggested a polygenic model where multiple pathways, including oxidative stress response, drug transport, protein synthesis, and DNA repair, contribute to resistance. plos.org Applying similar transcriptomic approaches to this compound would be invaluable in understanding and overcoming resistance.
Exploration of Novel Delivery Systems for this compound
A significant hurdle in the therapeutic application of nifurtimox is its low aqueous solubility, which can lead to variable bioavailability. nih.govmdpi.com Research into novel delivery systems aims to overcome these limitations. nih.gov
Nanoparticles: Nanoparticle-based delivery systems have shown promise in improving the efficacy of trypanocidal drugs. nih.gov These systems can enhance drug solubility, protect the drug from degradation, and potentially target the drug to specific sites of infection. nih.govmdpi.com For nifurtimox, strategies involving polymeric or lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles, have been explored to increase its oral bioavailability. nih.gov For example, nifurtimox encapsulated in ethylcyanoacrylate nanoparticles demonstrated trypanocidal activity. nih.gov
Prodrug Strategies: Nifurtimox itself is a prodrug, meaning it is converted into its active form within the target parasite by a type I nitroreductase (NTR). researchgate.netpnas.orgnih.gov Future research could explore the design of novel prodrugs of this compound with improved pharmacokinetic properties or enhanced activation by parasitic enzymes. This could involve modifying the chemical structure to increase solubility or cell permeability.
Recent developments include innovative lipid-based self-emulsifying drug delivery systems (SEDDSs) and poly(ε-caprolactone) implants containing nifurtimox. mdpi.com In vitro studies have demonstrated that NFX-SEDDS formulations have enhanced anti-T. cruzi activity with minimal cytotoxicity to mammalian cells. mdpi.com In vivo studies in mice showed these formulations effectively suppressed parasitemia. mdpi.com Another promising approach is the formulation of tablets using hot melt extrusion coupled with 3D printing, which has been shown to significantly improve the drug dissolution rate. nih.govmdpi.com
Integration of Multi-Omics Data and Systems Biology Approaches for Comprehensive this compound Understanding
The complexity of biological systems necessitates an integrative approach to data analysis. nih.gov Integrating data from proteomics, metabolomics, and transcriptomics can provide a more complete picture of the cellular response to this compound. frontlinegenomics.com
Systems biology approaches use computational and mathematical models to simulate and predict the behavior of complex biological systems. biorxiv.org By integrating multi-omics data into these models, researchers can identify key nodes and pathways that are critical for the drug's action and for the development of resistance. Tools like mixOmics, an R package, are designed for the integration and exploration of multi-omics data, helping to identify biomarkers and understand the relationships between different molecular layers. mixomics.orgfrontlinegenomics.com This can bridge the gap between genotype and phenotype, leading to better predictions of treatment outcomes. frontlinegenomics.com
Development of Novel In Vitro and Ex Vivo Models for Mechanistic and Resistance Studies
To better understand how this compound works and how parasites develop resistance, more sophisticated experimental models are needed.
In Vitro Models: The development of nifurtimox-resistant cell lines in the laboratory is a crucial tool for studying resistance mechanisms. asm.org For example, Trypanosoma brucei clones resistant to nifurtimox have been generated by exposing them to increasing concentrations of the drug. asm.org These resistant lines can then be analyzed using omics technologies to identify the genetic and metabolic changes that confer resistance. Studies have shown that resistance can emerge through the loss of a single allele of the nitroreductase gene responsible for activating the drug. pnas.orgnih.gov
Ex Vivo Models: While not explicitly detailed in the provided search results for this compound, ex vivo models, which use tissue from an organism in an external environment, could provide a bridge between in vitro and in vivo studies. For instance, ex vivo models of infected tissues could be used to study the efficacy and mechanism of this compound in a more physiologically relevant context than simple cell cultures. Future research should also focus on testing new formulations in chronic infection models and against parasite strains with different susceptibility profiles. nih.gov
Collaborative Research Frameworks and Open Science Initiatives for Accelerating this compound Scientific Discovery
The challenges in studying and developing drugs for neglected diseases like Chagas disease necessitate collaborative efforts. dndi.org
Collaborative Research Frameworks: International and multicentric collaborations can increase sample sizes, enhance statistical power, and allow for the investigation of geographic differences in treatment outcomes. dndi.org Partnerships between academic institutions, pharmaceutical companies, and non-profit organizations are crucial for advancing research. globalhealthprogress.org For example, the Drugs for Neglected Diseases initiative (DNDi) is actively involved in optimizing the use of benznidazole (B1666585) and nifurtimox through various clinical trials. dndi.org
Q & A
Q. How is Nifurtimox-D4 synthesized and characterized for use in analytical research?
this compound is synthesized by replacing four hydrogen atoms with deuterium at the 2,2,6,6 positions of the thiomorpholine ring in the parent compound Nifurtimox. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation and high-resolution mass spectrometry (HRMS) to verify molecular weight (291.31 g/mol) and isotopic purity . Researchers should cross-validate synthetic batches using liquid chromatography (LC) to ensure no unlabeled impurities interfere with downstream applications.
Q. Why is this compound preferred as an internal standard in pharmacokinetic studies?
Deuterium labeling minimizes isotopic interference during mass spectrometry (MS) analysis, ensuring precise quantification of the parent drug (Nifurtimox) in biological matrices. Its near-identical chemical properties to the unlabeled compound enable consistent retention times in LC-MS, reducing matrix effects and improving calibration accuracy . Methodologically, researchers must validate the internal standard’s stability under experimental conditions (e.g., pH, temperature) to avoid degradation artifacts.
Q. What are the critical handling protocols for this compound in laboratory settings?
While this compound is non-hazardous per safety data sheets, researchers should store it at -20°C in airtight containers to prevent isotopic exchange or moisture absorption. For dissolution, deuterated dimethyl sulfoxide (DMSO-d6) is recommended to avoid proton contamination during NMR analysis. Always perform stability tests under experimental conditions (e.g., plasma incubation) to confirm integrity over time .
Advanced Research Questions
Q. How can researchers address isotopic interference when using this compound in high-sensitivity assays?
Despite deuterium labeling, residual protiated species or in-source fragmentation in MS can cause interference. To mitigate this:
- Optimize chromatographic separation to resolve this compound from its parent compound.
- Use selective reaction monitoring (SRM) with unique mass transitions for both compounds.
- Validate assays using isotope dilution techniques with calibration curves spanning expected physiological ranges .
Q. What experimental design considerations are critical for metabolic studies involving this compound?
- Sample Preparation: Use solid-phase extraction (SPE) to isolate metabolites while retaining deuterated analogs.
- Data Acquisition: Employ ultra-high-performance LC (UHPLC) coupled with tandem MS (MS/MS) to distinguish deuterated fragments from endogenous metabolites.
- Validation: Include negative controls (e.g., matrix without this compound) to identify background noise and confirm assay specificity .
Q. How should contradictions in pharmacokinetic data be analyzed when using this compound?
Contradictions often arise from variability in extraction efficiency or matrix effects. To resolve this:
Q. What parameters must be validated to ensure reproducibility of this compound-based assays?
Key validation parameters per ICH guidelines include:
- Linearity: R² ≥ 0.99 over the calibration range.
- Precision: Intra- and inter-day CV ≤ 15%.
- Accuracy: 85–115% recovery in spiked samples.
- Stability: Document freeze-thaw cycles and long-term storage conditions .
Methodological Resources
- Synthetic Protocols: Reference peer-reviewed studies detailing deuterium incorporation and purification steps .
- Analytical Validation: Follow guidelines from the Beilstein Journal of Organic Chemistry for reporting experimental reproducibility .
- Data Contradiction Analysis: Utilize qualitative frameworks from social science research to systematically evaluate outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
